Niobium

Übersicht

Beschreibung

Niobium is a soft, grey, crystalline, and ductile transition metal with the atomic number 41. It is often found in the minerals pyrochlore and columbite, which are its main commercial sources . This compound was first discovered in 1801 by the English chemist Charles Hatchett, who initially named it columbium. The name was later changed to this compound in honor of Niobe, the mythological daughter of Tantalus . This compound is primarily used in alloys, tools, dies, and superconductive magnets .

Synthetic Routes and Reaction Conditions:

Vacuum Carbon Reduction Method: This method involves reducing this compound pentoxide with carbon in a vacuum tube furnace.

Sodium Thermal Reduction Method: In this method, this compound pentachloride is reduced with sodium at high temperatures.

Electrolysis Method: this compound can be obtained by electrolysis of fused salts.

Nitriding Process: This involves the reaction of this compound with nitrogen to form this compound nitride.

Industrial Production Methods:

Solvent Extraction: this compound is separated from tantalum using solvent extraction in a liquid-liquid process.

Electron-Beam Melting: This method is used for further purification of this compound.

Vacuum Sintering: this compound powder is consolidated and purified by vacuum sintering.

Types of Reactions:

Oxidation: this compound reacts with oxygen to form a passivating oxide layer.

Reduction: this compound pentoxide can be reduced to this compound metal using carbon or hydrogen.

Substitution: this compound reacts with halogens to form this compound halides.

Common Reagents and Conditions:

Oxygen: this compound reacts with oxygen at elevated temperatures to form this compound pentoxide.

Hydrofluoric Acid: this compound dissolves in hydrofluoric acid or a mixture of hydrofluoric acid and nitric acid.

Halogens: this compound reacts with fluorine, chlorine, bromine, and iodine to form this compound halides.

Major Products:

This compound Pentoxide (Nb₂O₅): Formed by oxidation of this compound.

This compound Halides (NbX₅): Formed by reaction with halogens.

Wirkmechanismus

Target of Action

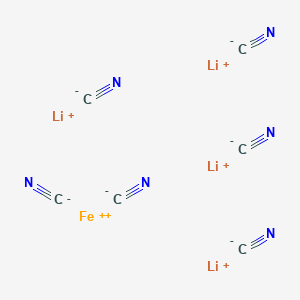

Niobium, also known as Columbium, is a transition metal that plays a significant role in various industries due to its unique properties . It is primarily used in the production of high-strength low-alloy steels , and in the creation of superconducting magnets . Recently, it has gained attention for its potential in the electric vehicle industry, where it’s being explored for its ability to reduce charging times and fire risks in lithium-ion batteries .

Mode of Action

This compound interacts with its targets primarily through the formation of alloys and compounds. For instance, in the production of steel, this compound is added to enhance the strength of the material . In the context of battery technology, this compound oxides have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures .

Biochemical Pathways

Upon dissolution of this compound chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands. Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .

Pharmacokinetics

It’s worth noting that this compound is a transition metal and, like other metals, its bioavailability can be influenced by various factors such as its chemical form and the presence of other substances .

Result of Action

The molecular and cellular effects of this compound’s action are most evident in its applications. For example, the formation of this compound oxide nanoparticles can lead to the development of high-power batteries with high Li-diffusion rates . In the context of steel production, the addition of this compound results in enhanced strength of the material .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the corrosion resistance of this compound-enhanced steel is crucial, and the addition of this compound has been shown to improve this property, potentially by making the grain structure of the steel finer . Furthermore, the formation and growth of this compound oxide nanoparticles can be influenced by factors such as reaction temperature .

Biochemische Analyse

Biochemical Properties

Niobium has unique physical and chemical properties that make it interact with various biomolecules . It is less reactive than typical metals but more reactive than less typical metals . This compound’s main valency is 5, despite having two electrons in the outermost shell . This characteristic influences its interaction with enzymes, proteins, and other biomolecules.

Cellular Effects

This compound pentoxide has been reported as a promising surface-enhanced Raman scattering active semiconductor substrate, which could have implications for biochemical detection .

Molecular Mechanism

This compound’s mechanism of action at the molecular level is complex and multifaceted. It is known to form oxides, hydrides, nitrides, and carbides, which can influence its interactions with biomolecules . This compound pentoxide, for example, can be prepared by hydrolyzing solutions of alkali-metal niobates or this compound pentachloride .

Metabolic Pathways

It is known that this compound can be converted into volatile species via photochemical reduction in formic acid solution .

Wissenschaftliche Forschungsanwendungen

Niobium has a wide range of applications in various fields:

Vergleich Mit ähnlichen Verbindungen

Tantalum: Tantalum is a rare, hard, blue-gray, lustrous transition metal that is highly corrosion-resistant.

Zirconium: Zirconium is a lustrous, grey-white, strong transition metal that resembles titanium.

Comparison:

Melting Point: this compound has a melting point of 2477 degrees Celsius, whereas tantalum has a melting point of 2996 degrees Celsius.

This compound’s unique properties, such as its lower density and higher ductility compared to tantalum, make it particularly valuable in applications requiring lightweight and strong materials .

Eigenschaften

IUPAC Name |

niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVJGMIXFAOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052479 | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.90637 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html] | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7440-03-1, 53373-50-5 | |

| Record name | Niobium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium, isotope of mass 106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053373505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIOBIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05175J654G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes niobium suitable for high-performance applications?

A1: this compound possesses exceptional properties desirable for demanding applications:

- Superconductivity: this compound becomes a superconductor at cryogenic temperatures, making it valuable for particle accelerators like the Large Electron-Positron Collider (LEP). CERN has pioneered the development of reliable superconducting cavities made from bulk this compound and this compound-sputtered copper. []

- High Melting Point: this compound boasts a high melting point exceeding 1000°C, making it suitable for high-temperature applications, such as in discharge lamps. []

- Strength at Elevated Temperatures: this compound alloys exhibit impressive strength at high temperatures. Research shows that adding chromium and zirconium significantly enhances the elevated-temperature strength of this compound, opening avenues for applications in demanding environments. []

Q2: How can the microstructure of this compound be controlled during processing?

A2: Controlling the microstructure of this compound is crucial for optimizing its properties.

- Electron Beam Welding: This technique is vital for joining this compound components, as demonstrated in the development of this compound bellows for beamline connections. A high-speed, focused electron beam minimizes heat input, reducing grain growth and preserving formability. []

Q3: What challenges are associated with processing this compound?

A3: Despite its advantages, processing this compound presents certain challenges:

- Oxidation Resistance: this compound is susceptible to oxidation, especially at elevated temperatures. To address this, protective coatings or alloys with improved oxidation resistance are being explored. For instance, using materials with higher oxidation resistance than this compound for specific components in discharge lamps is one solution. []

- Density Inhomogeneities: Producing highly homogeneous this compound components can be challenging. Studies on Hot Isostatically Pressed (HIPed) this compound for space applications like the Satellite Test of the Equivalence Principle (STEP) revealed density variations, highlighting the need for improved fabrication techniques for achieving ultra-high homogeneity. []

Q4: What are some notable chemical properties of this compound?

A4: this compound exhibits diverse reactivity:

- Complex Formation: this compound readily forms complexes with various ligands. Research highlights the coordination chemistry of this compound(V) with ligands like N-phenylbenzohydroxamic acid and 4-(2-pyridylazo)resorcinol. [] These complexes exhibit distinct spectroscopic properties, aiding in the development of analytical methods for this compound determination.

- Redox Chemistry: this compound can exist in various oxidation states, leading to rich redox chemistry. Studies on (5,10,15,20-tetraphenylporphinato)this compound(V) complexes reveal intriguing electrochemical behavior, with this compound(V) reduction occurring before ligand reduction. []

- Catalytic Activity: this compound complexes, particularly low-valent this compound(III) species, demonstrate promising catalytic activity. They efficiently catalyze [2+2+2] cycloaddition reactions of alkynes and alkenes, offering a new synthetic route to cyclohexa-1,3-dienes. []

Q5: How is the structure of this compound compounds characterized?

A5: A combination of techniques is employed for structural characterization:

- X-ray Diffraction: This technique reveals the crystal structure of this compound compounds, providing insights into their arrangement at the atomic level. []

- Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) offer information about bonding, electronic structure, and elemental composition. For example, XPS analysis revealed the presence of low-valence this compound oxides (NbO2 and NbO) in this compound anodes used for capacitors, impacting their performance. []

Q6: What are the uses of this compound in capacitors?

A6: this compound's ability to form a stable oxide layer makes it suitable for capacitors:

- Dielectric Layer: this compound oxide (Nb2O5) serves as the dielectric layer in this compound capacitors. The stability of this layer significantly influences capacitor performance. [] Research focuses on optimizing the formation process to achieve a stable dielectric film with high capacitance and low leakage current. [, ]

Q7: How is this compound used in steel manufacturing?

A7: this compound is a crucial microalloying element in steel production:

- Strength and Hardenability: Adding this compound to steel, even in small amounts (e.g., 0.095 wt.%), significantly enhances its strength and hardenability. [] This effect is attributed to the precipitation of this compound carbide (NbC) during solidification, refining the microstructure and improving mechanical properties. [, ]

Q8: What are the applications of this compound in biomedical materials?

A8: The biocompatibility of this compound makes it attractive for biomedical uses:

- Implants: this compound's biocompatibility makes it suitable for implants. Research is exploring the use of anodized, nanoporous this compound oxide layers on titanium implants for enhanced bioactivity and osseointegration. []

- Composites: this compound oxide additions (5 and 10 wt.%) to hydroxyapatite, a key component of bone, enhance its mechanical properties, particularly compressive strength. [] This finding holds promise for developing stronger and more durable bone replacement materials.

Q9: What are the emerging areas of research on this compound?

A9: Research on this compound continues to expand into new frontiers:

- Nanomaterials: The synthesis and applications of this compound-based nanomaterials, such as spiky this compound oxide nanoparticles, are gaining attention. These nanostructures show promise in catalysis and photocatalysis due to their unique morphology and electronic properties. []

- Energy Storage: Layered this compound phosphates are being explored as potential electrode materials for high-voltage supercapacitors. Their layered structure and the ability of this compound to exist in multiple oxidation states make them promising for energy storage applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)

![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)